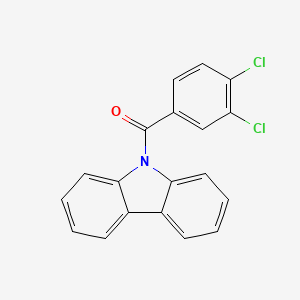
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a carbazole moiety attached to a dichlorophenyl group through a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone typically involves the reaction of 9H-carbazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-(9H-carbazol-9-yl)propionyl)-N-(4-methylphenyl)hydrazinecarbothioamide
- N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential for nucleophilic substitution reactions, while the carbazole moiety contributes to its bioactivity and electronic properties.
Propiedades
Fórmula molecular |
C19H11Cl2NO |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
carbazol-9-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-15-10-9-12(11-16(15)21)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
Clave InChI |
MCXTWVQJBISQOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



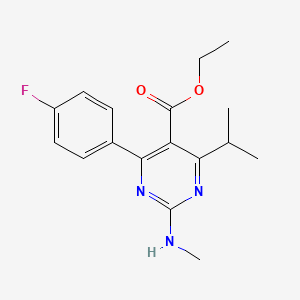

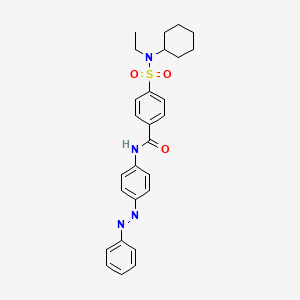

![4-Methyl-2-[(naphthalen-2-yloxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B14125461.png)
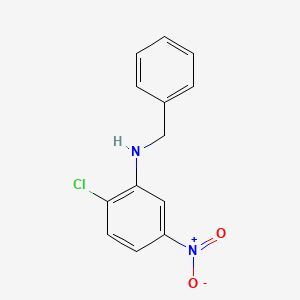
![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
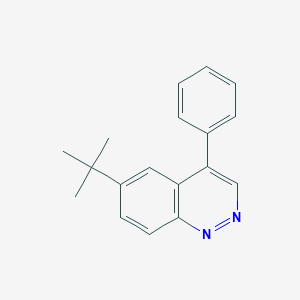

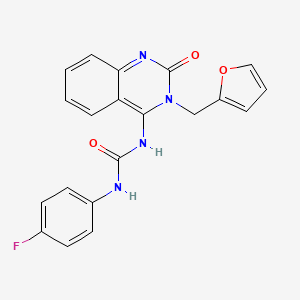
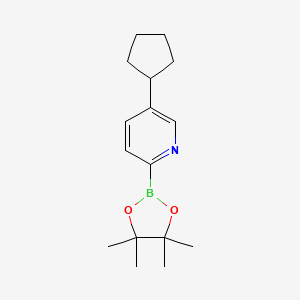
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)

